molecular formula C22H23NO4 B11396309 N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(4-methylphenoxy)acetamide

Cat. No.: B11396309
M. Wt: 365.4 g/mol
InChI Key: MZHPYMUSLLASGP-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the alkylation of furan-2-carbaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with 4-methylphenoxyacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups would produce amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and methoxyphenyl group may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H23NO4/c1-17-5-9-20(10-6-17)27-16-22(24)23(15-21-4-3-13-26-21)14-18-7-11-19(25-2)12-8-18/h3-13H,14-16H2,1-2H3

InChI Key

MZHPYMUSLLASGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=CO3

Origin of Product

United States

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